molecular formula C11H13ClN2O3 B12533393 Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- CAS No. 820215-74-5

Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)-

Cat. No.: B12533393
CAS No.: 820215-74-5
M. Wt: 256.68 g/mol
InChI Key: ZTVHGTFNXVIDJE-OPRDCNLKSA-N
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Description

Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- is a complex organic compound characterized by its cyclohexanol backbone with a 6-chloro-3-pyridinyl and a 4-nitro substituent. The stereochemistry of the compound is specified by the (1R,3R,4R) configuration, indicating the spatial arrangement of the atoms around the cyclohexanol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- typically involves multi-step organic reactions. The starting materials often include cyclohexanol derivatives, chlorinated pyridines, and nitrating agents. The reaction conditions may involve:

    Nitration: Using nitric acid and sulfuric acid to introduce the nitro group.

    Chlorination: Employing reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Coupling Reactions: Utilizing catalysts such as palladium or copper to couple the pyridine ring to the cyclohexanol backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the above reactions are optimized for yield and purity. The process may include:

    Continuous Stirred-Tank Reactors (CSTR): For maintaining consistent reaction conditions.

    Distillation and Crystallization: For purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- can undergo various chemical reactions, including:

    Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine using hydrogenation or metal hydrides.

    Substitution: Halogenation or alkylation reactions where the chloro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, halogenating agents.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of amino-cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to produce physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1S,3S,4S)-: Differing in stereochemistry.

    Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3S,4R)-: Differing in stereochemistry.

    Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1S,3R,4S)-: Differing in stereochemistry.

Uniqueness

The uniqueness of Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity compared to its stereoisomers.

Properties

CAS No.

820215-74-5

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

(1R,3R,4R)-3-(6-chloropyridin-3-yl)-4-nitrocyclohexan-1-ol

InChI

InChI=1S/C11H13ClN2O3/c12-11-4-1-7(6-13-11)9-5-8(15)2-3-10(9)14(16)17/h1,4,6,8-10,15H,2-3,5H2/t8-,9-,10-/m1/s1

InChI Key

ZTVHGTFNXVIDJE-OPRDCNLKSA-N

Isomeric SMILES

C1C[C@H]([C@H](C[C@@H]1O)C2=CN=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1CC(C(CC1O)C2=CN=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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